molecular formula C9H6BrF3O B3117360 2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane CAS No. 2228262-42-6

2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane

Cat. No. B3117360
CAS RN: 2228262-42-6
M. Wt: 267.04 g/mol
InChI Key: WFVMALYTIUKPGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane” is a chemical compound. It’s related to “3-Bromo-5-(trifluoromethyl)phenol”, which has an empirical formula of C7H4BrF3O and a molecular weight of 241.01 .


Synthesis Analysis

The synthesis of such compounds often involves reactions at the benzylic position. These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The exact synthesis pathway for “2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane” would depend on the starting materials and the specific conditions used.


Molecular Structure Analysis

The molecular structure of a compound is determined by its molecular formula and the arrangement of its atoms. The related compound “3-Bromo-5-(trifluoromethyl)phenol” has a molecular formula of C7H4BrF3O . The exact molecular structure of “2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving “2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane” would depend on the conditions and the reactants present. Benzylic halides typically react via an SN2 pathway for primary halides, and an SN1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, form, and other characteristics. The related compound “3-Bromo-5-(trifluoromethyl)phenol” has a molecular weight of 241.01 and is a solid .

Scientific Research Applications

  • Versatile Intermediates for Organofluorine Compounds : The compound serves as a key intermediate in the synthesis of various organofluorine compounds. For example, 2-(Trifluoromethoxy)phenyllithium, an analog, has been shown to be a versatile intermediate, offering access to a range of organofluorine compounds in excellent yields (Castagnetti & Schlosser, 2001).

  • Synthesis of Optically Active Compounds : The compound has been used in the synthesis of optically active compounds. For instance, (R)- and (S)-(Trifluoromethyl)oxirane, a related compound, was synthesized and used as a precursor for other enantiomerically pure compounds (Bussche-Hünnefeld, Cescato & Seebach, 1992).

  • Ring-Opening Reactions : It is also used in ring-opening reactions to introduce a trifluoromethylvinyl group. This method has been applied to cyclic ethers, resulting in compounds with hydroxy-functionalized trifluoromethyl groups (Nadano & Ichikawa, 2006).

  • Cyclodimerization of Cyclic Ethers : Research has shown that certain oxiranes, including ones with a carbonyl functional group, can undergo cyclodimerization to form different cyclic acetals. This process involves cation transfer and is quite different from the expected ring-expanded cyclic ether dimers (Kanoh, Nishimura, Naka & Motoi, 2002).

  • DNA Binding and Urease Inhibition Studies : The compound has been studied for its potential in DNA binding and urease inhibition, indicating its possible applications in medicinal chemistry (Rasool et al., 2021).

  • Use in the Synthesis of Chiral Amines : It has been utilized in the synthesis of enantiopure chiral resolution reagents, which are crucial for determining the enantiomeric excess of α-chiral amines (Rodríguez-Escrich, Popa, Jimeno, Vidal‐Ferran & Pericàs, 2005).

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and how to handle it safely. For related compounds, it’s recommended to avoid dust formation, not to get in eyes, on skin, or on clothing, and to use only under a chemical fume hood .

properties

IUPAC Name

2-[3-bromo-5-(trifluoromethyl)phenyl]oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O/c10-7-2-5(8-4-14-8)1-6(3-7)9(11,12)13/h1-3,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVMALYTIUKPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=CC(=C2)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane
Reactant of Route 2
Reactant of Route 2
2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane
Reactant of Route 3
Reactant of Route 3
2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane
Reactant of Route 4
Reactant of Route 4
2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane
Reactant of Route 5
2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane
Reactant of Route 6
2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.